[5-(2-Fluorophenyl)isoxazol-3-yl]methanol
Description
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUUQCWLDVLJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol is a chemical compound featuring a unique isoxazole structure, which includes a 2-fluorophenyl group and a hydroxymethyl group. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom is believed to enhance its binding affinity to various biological targets, making it a candidate for further research in therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C_10H_10F_N_O_2, with a molecular weight of approximately 193.17 g/mol. The compound's structure is characterized by:
- An isoxazole ring (five-membered ring containing nitrogen and oxygen).
- A hydroxymethyl group at the 3-position.
- A 2-fluorophenyl substituent at the 5-position.
This unique arrangement contributes to its biological activity and potential medicinal properties.
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit a variety of biological activities, including:
- Anti-inflammatory effects : Compounds in this category can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Analgesic properties : The ability to alleviate pain through interaction with specific receptors.
- Anticancer activity : Similar isoxazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Studies suggest that it may influence various biochemical pathways involved in inflammation and cell growth. The fluorine atom's positioning enhances specificity towards certain receptors compared to other compounds.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the isoxazole ring : Utilizing precursors under controlled conditions.
- Regioselective synthesis : Recent methods emphasize metal-free conditions that improve yields and reduce environmental impact.
Key Synthesis Data
| Step | Description |
|---|---|
| 1 | Reaction of appropriate precursors to form the isoxazole ring. |
| 2 | Introduction of the hydroxymethyl group at the 3-position. |
| 3 | Substitution of the phenyl group with fluorine at the 5-position. |
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and related compounds:
-
Anti-inflammatory Activity : Research has shown that derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.
- Example Study : Compounds demonstrated over 70% inhibition against IL-6 at concentrations around 10 µg/mL.
-
Anticancer Activity : Isoxazole derivatives have been evaluated for their effects on various cancer cell lines, revealing IC50 values ranging from 7 to 20 µM, indicating significant cytotoxicity.
- Example Study : A derivative exhibited an IC50 value of 1.50 µM against human leukemia cell lines, showcasing its potential as an anticancer agent.
-
Antimicrobial Properties : Some studies indicate that related compounds possess antimicrobial effects against bacteria such as E. coli and S. faecium.
- Example Study : A related compound showed an ID50 of against S. faecium, highlighting its potential as an antimicrobial agent.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to play a critical role in developing drugs targeting neurological disorders and other therapeutic areas. Research indicates that derivatives of isoxazole compounds exhibit significant biological activities, including anti-inflammatory and antimicrobial effects, making them valuable in drug formulation .
Case Study: Neurological Disorders
Research has demonstrated that isoxazole derivatives can modulate neurotransmitter systems, which is crucial for treating conditions like epilepsy and anxiety disorders. For instance, studies have shown that compounds similar to this compound can enhance GABAergic transmission, providing a mechanism for potential anticonvulsant activity .
Agricultural Chemistry
Agrochemical Formulations
In agricultural applications, this compound is explored for its potential in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases. The compound's ability to interact with biological targets makes it a candidate for developing new pesticides or herbicides that are both effective and environmentally sustainable .
Material Science
Innovative Material Development
The compound is also investigated for its potential in material science. Its unique chemical structure allows for the creation of materials with enhanced properties such as improved thermal stability and chemical resistance. This application is particularly relevant in developing coatings and polymers that require specific performance characteristics .
Biochemical Research
Studying Enzyme Interactions
Researchers utilize this compound to study enzyme interactions and metabolic pathways. The ability of this compound to act as a probe in biochemical assays provides insights into various biological processes, contributing to a better understanding of enzyme mechanisms and potential drug targets .
Diagnostic Applications
Developing Diagnostic Tools
There is growing interest in the use of this compound for developing diagnostic tools, particularly for detecting biomarkers associated with diseases. Its specificity and reactivity with biological molecules make it suitable for applications in medical diagnostics, potentially aiding in early disease detection and monitoring .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; exhibits anti-inflammatory effects. |
| Agricultural Chemistry | Enhances efficacy of agrochemicals; potential for new pesticides/herbicides. |
| Material Science | Development of materials with improved thermal stability and chemical resistance. |
| Biochemical Research | Studies enzyme interactions; aids in understanding metabolic pathways. |
| Diagnostic Applications | Potential use in developing diagnostic tools for disease biomarkers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The 2-fluorophenyl derivative is sparingly soluble in polar solvents like methanol and DMSO, similar to its 4-fluorophenyl counterpart . However, thienyl-substituted analogues exhibit better solubility in chloroform .
- Stability : Fluorophenyl derivatives are generally stable under dry conditions but may degrade under prolonged exposure to moisture .
Key Research Findings
Structural-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : The 2-fluorophenyl group enhances metabolic stability compared to electron-donating substituents (e.g., methoxy) .
- Hydroxymethyl Position : The 3-hydroxymethyl group is critical for hydrogen bonding in target proteins, improving binding affinity in anticancer agents .
Synthetic Challenges :
- Lower yields in 2-fluorophenyl derivatives (e.g., 14% for 7d ) highlight steric and electronic challenges in coupling reactions compared to 4-fluorophenyl analogues.
Preparation Methods
General Synthetic Strategies
Isoxazoles, including [5-(2-Fluorophenyl)isoxazol-3-yl]methanol, are commonly synthesized via 1,3-dipolar cycloaddition reactions. The most prevalent route involves the generation of nitrile oxides from oximes, which then react with alkynes to form the isoxazole core.
Table 1: Key Synthetic Routes for Isoxazole Derivatives
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Oxime Formation | Aryl aldehyde + hydroxylamine hydrochloride | Forms aryl aldoxime |
| Nitrile Oxide Generation | Oxime + oxidant (e.g., N-chlorosuccinimide) + base | Converts oxime to nitrile oxide |
| Cycloaddition | Nitrile oxide + alkyne (e.g., propargyl alcohol) | Forms isoxazole ring with methanol group |
Detailed Preparation Method
Stepwise Synthesis
Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime
- Reactants: 2-Fluorobenzaldehyde, hydroxylamine hydrochloride, base (e.g., sodium acetate)
- Solvent: Ethanol or methanol
- Procedure: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime.
Step 2: Generation of Nitrile Oxide
- Reactants: 2-Fluorobenzaldehyde oxime, N-chlorosuccinimide, pyridine
- Solvent: Tetrahydrofuran (THF)
- Conditions: Stirred at 60°C for approximately 40 minutes under an inert atmosphere (nitrogen).
- Purpose: Oxidative chlorination of the oxime generates the reactive nitrile oxide intermediate.
Step 3: 1,3-Dipolar Cycloaddition
- Reactants: Nitrile oxide (in situ), propargyl alcohol, triethylamine
- Solvent: THF
- Conditions: After cooling the reaction mixture, propargyl alcohol and triethylamine are added dropwise. The mixture is stirred at 50°C for 2 hours under inert atmosphere.
- Purpose: The nitrile oxide undergoes cycloaddition with propargyl alcohol, forming the isoxazole ring with a methanol substituent at the 3-position.
Step 4: Workup and Purification
- Procedure: The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound as a solid.
Table 2: Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxime formation | 2-Fluorobenzaldehyde, hydroxylamine HCl, base | Room temperature, aqueous/ethanolic |
| Nitrile oxide generation | N-chlorosuccinimide, pyridine, THF, 60°C | Inert atmosphere, 40 min |
| Cycloaddition | Propargyl alcohol, triethylamine, THF, 50°C | 2 hours, inert atmosphere |
| Workup | NaHCO₃, ethyl acetate, Na₂SO₄, chromatography | Standard organic extraction/purification |
Alternative and Green Methods
Recent literature highlights the use of metal-free and regioselective conditions for synthesizing isoxazole derivatives, including this compound. These methods aim to enhance yields and minimize environmental impact by avoiding heavy metals and using milder reagents. Metal-free approaches often employ organic oxidants and bases, maintaining high selectivity and purity.
Summary and Notes
- This compound is efficiently synthesized via a three-step process: oxime formation, nitrile oxide generation, and cycloaddition with propargyl alcohol.
- The process benefits from metal-free and regioselective protocols, supporting green chemistry initiatives.
- Purification by column chromatography and confirmation by spectroscopic methods are standard.
- The described methods are adaptable for scale-up and modification, depending on research needs and available equipment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(2-Fluorophenyl)isoxazol-3-yl]methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 2-fluoro-substituted benzaldehyde derivatives with hydroxylamine, followed by cyclization. For example, analogous methods involve refluxing aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) with isoxazole precursors in ethanol under nitrogen, achieving yields of ~80% . Key factors include solvent choice (e.g., THF or ethanol), temperature (reflux at ~353 K), and catalyst use (e.g., DMAP for carbamate formation) .
- Data Note : Yields vary with substituent positions; electron-withdrawing groups (e.g., fluoro) may require longer reaction times.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Use a combination of:
- 1H/13C NMR : To verify the isoxazole ring, fluorophenyl group, and hydroxylmethyl moiety. For example, analogous compounds show distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxyl protons (δ 2.5–3.5 ppm) .
- HPLC/MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 220.07 for C10H8FNO2) .
- X-ray crystallography : Resolves bond angles and crystallographic packing, as seen in related isoxazole derivatives (e.g., triclinic crystal system with a = 6.1250 Å) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Temperature : Store at 0–6°C for long-term stability; room temperature may induce decomposition over weeks .
- Light sensitivity : Amber glass packaging is recommended to prevent photodegradation .
- Humidity : Use desiccants to avoid hydrolysis of the hydroxylmethyl group.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using RB3LYP/6-31++G* in solvent models (e.g., water or DMF). HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) by analyzing electrostatic potential surfaces .
- Data Note : Fluorine’s electronegativity lowers HOMO energy, enhancing electrophilic reactivity at the isoxazole ring .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodology :
- Dose-response curves : Test across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control experiments : Use structurally similar analogs (e.g., 4-chlorophenyl derivatives) to isolate the fluorophenyl group’s role .
- Kinetic studies : Compare IC50 values under varying pH/temperature to assess assay robustness .
Q. How does functionalization of the hydroxylmethyl group alter the compound’s pharmacological profile?
- Methodology : Synthesize derivatives (e.g., carbamates, esters) via reactions with acyl chlorides or isocyanates. For example:
- Carbamate formation : React with diethylcarbamoyl chloride in THF, yielding ~58% after column chromatography (MeOH/CH2Cl2 = 1:25) .
- Biological testing : Compare ADMET properties (e.g., logP, solubility) and receptor binding affinities .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
